molecular formula C23H20N4O3 B11640581 N'-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-74-5

N'-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11640581
CAS No.: 634896-74-5
M. Wt: 400.4 g/mol
InChI Key: CQWRKKINUMRKBV-ZVHZXABRSA-N
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Description

N’-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a furan ring, a pyrazole ring, and a carbohydrazide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step reaction process. One common method includes the condensation reaction between furan-2-carbaldehyde and 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbohydrazide group can be reduced to form corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N’-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

N’-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can be compared with other pyrazole derivatives, such as:

  • N’-(Furan-2-ylmethylene)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carbohydrazide
  • N’-(Furan-2-ylmethylene)-5-(4-methoxyphenyl)-1H-pyrazole-3-carbohydrazide

These compounds share similar structural features but differ in the substituents on the aromatic rings. The presence of different substituents can significantly influence their chemical and biological properties, making each compound unique in its applications and effects.

Properties

CAS No.

634896-74-5

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-16-4-6-17(7-5-16)15-30-19-10-8-18(9-11-19)21-13-22(26-25-21)23(28)27-24-14-20-3-2-12-29-20/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

CQWRKKINUMRKBV-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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